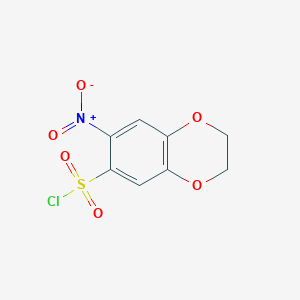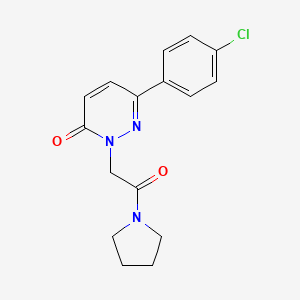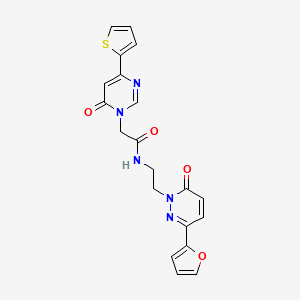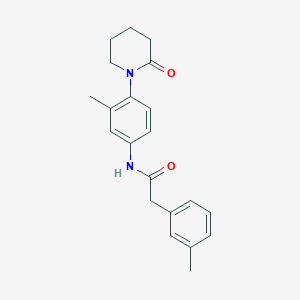
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 5279-54-9 . It has a molecular weight of 279.66 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6ClNO6S/c9-17(13,14)8-4-7-6(15-1-2-16-7)3-5(8)10(11)12/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 279.66 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agent Synthesis
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride has been used in synthesizing compounds with potential antibacterial and antifungal properties. For example, a study synthesized various acetamides using this compound, which exhibited significant antimicrobial and antifungal potential, particularly against certain bacterial and fungal strains (Abbasi et al., 2020).
Crystal Structure Analysis
In the field of crystallography, this chemical has been involved in forming structures like sodium p-nitrobenzoxasulfamate monohydrate. The research provided insights into the compound's crystal structure, including details about the coordination geometry around sodium ions and the interaction between different molecular units (Yazıcılar et al., 2002).
Gas-phase Electron Diffraction Studies
A study on 4-nitrobenzene sulfonyl chloride, closely related to this compound, was performed using gas-phase electron diffraction. This provided valuable structural information about the molecule, including bond lengths and angles, crucial for understanding the physical properties and reactivity of these types of compounds (Petrov et al., 2009).
Biofilm Inhibition and Cytotoxicity
Research has been conducted on derivatives of this compound for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives were found to exhibit significant inhibitory action against these biofilms, with minimal cytotoxicity, suggesting potential applications in combating bacterial infections (Abbasi et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The compound has been involved in synthesizing sulfonamides with potential therapeutic applications in inflammation and bacterial infections. These synthesized molecules showed promising inhibitory activity against various bacterial strains and enzymes like lipoxygenase, which are key targets in anti-inflammatory therapies (Abbasi et al., 2017).
Enzyme Inhibitors in Drug Discovery
This compound has been utilized in the synthesis of compounds that act as enzyme inhibitors. These inhibitors target enzymes like acetylcholinesterase, which is significant in treating diseases like Alzheimer's. The synthesized compounds have shown substantial inhibitory activity, indicating their potential in drug discovery (Abbasi et al., 2019).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.
Propiedades
IUPAC Name |
7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c9-17(13,14)8-4-7-6(15-1-2-16-7)3-5(8)10(11)12/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQWYGCFFDQYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2424688.png)




![2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2424695.png)
![2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2424696.png)

![6-Boc-4-oxa-5-thia-6-azaspiro[2.4]heptane 5,5-Dioxide](/img/structure/B2424700.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2424703.png)


![N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine](/img/structure/B2424707.png)
